molecular formula C₃₅H₃₆O₆ B1140177 Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose CAS No. 91364-11-3

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose

Cat. No.: B1140177
CAS No.: 91364-11-3
M. Wt: 552.66
InChI Key:
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Description

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

The synthesis of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose involves several steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of alpha-D-mannofuranose are protected using isopropylidene and trityl groups.

    Benzylation: The protected mannofuranose is then benzylated to introduce the benzyl group.

The reaction conditions typically involve the use of acid catalysts for the protection steps and base catalysts for the benzylation step. Industrial production methods may vary but generally follow similar synthetic routes with optimization for scale and yield .

Chemical Reactions Analysis

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The benzyl and trityl groups can be substituted under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is widely used in:

Mechanism of Action

The mechanism of action of Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose involves its role as a glycan precursor. It participates in enzymatic reactions that form or degrade glycans. The molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in glycan biosynthesis and degradation .

Comparison with Similar Compounds

Similar compounds include:

  • Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranose
  • Benzyl 6-O-trityl-alpha-D-mannofuranose
  • 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose

Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranose is unique due to the presence of both isopropylidene and trityl protective groups, which provide specific reactivity and stability characteristics .

Properties

IUPAC Name

(1R)-1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33,36H,23-24H2,1-2H3/t29-,30-,31?,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXLICKIKLHOKC-ZXQCHVRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H](C2O1)[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724584
Record name Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91364-11-3
Record name Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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